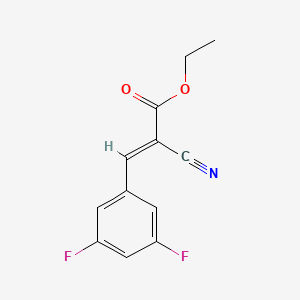

ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate

CAS No.: 623572-49-6

Cat. No.: VC4340283

Molecular Formula: C12H9F2NO2

Molecular Weight: 237.206

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 623572-49-6 |

|---|---|

| Molecular Formula | C12H9F2NO2 |

| Molecular Weight | 237.206 |

| IUPAC Name | ethyl (E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3/b9-3+ |

| Standard InChI Key | SICPPWAROVOJSN-YCRREMRBSA-N |

| SMILES | CCOC(=O)C(=CC1=CC(=CC(=C1)F)F)C#N |

Introduction

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate is a synthetic organic compound that belongs to the class of cyanoacrylates. It is characterized by the presence of a cyano group and a difluorophenyl moiety attached to an ethyl ester group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activity and unique chemical properties.

Chemical Formula and Molecular Weight

-

Chemical Formula: C12H9F2NO2

-

Molecular Weight: Approximately 237.20 g/mol (similar to related compounds like ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate) .

Structural Features

-

The compound features a planar, conjugated system with a cyano group and an ethyl ester group attached to a difluorophenyl ring. This conjugation contributes to its stability and potential reactivity.

-

The difluorophenyl ring introduces electron-withdrawing effects, which can influence the compound's chemical and biological properties.

Synthesis

-

Synthesis typically involves a Knoevenagel condensation reaction between a difluorobenzaldehyde and an appropriate cyanoacetic ester in the presence of a base .

Biological Activity

-

Compounds with similar structures have shown potential as inhibitors or modulators in biological systems. For example, related cyanoacrylates have been explored for their anticancer and anti-inflammatory properties .

-

The difluorophenyl group may enhance lipophilicity, potentially improving bioavailability.

Materials Science

-

The compound's conjugated structure suggests it could be used in optoelectronic materials or as a precursor for polymer synthesis.

Spectroscopic Analysis

-

NMR Spectroscopy: Would typically show signals corresponding to the ethyl ester, cyano group, and difluorophenyl ring.

-

Mass Spectrometry: Expected to show a molecular ion peak corresponding to its molecular weight.

Docking Studies

-

In silico docking studies could provide insights into potential biological targets, similar to those conducted for other cyanoacrylates .

Synthesis Conditions

| Reagents | Conditions | Product |

|---|---|---|

| Difluorobenzaldehyde, Ethyl cyanoacetate | Base (e.g., triethylamine), Ethanol, Reflux | Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume